
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .
化学反応の分析
Types of Reactions
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Produces 2-chloro-3-oxopentanoate.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.
科学的研究の応用
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases and antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
作用機序
The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .
類似化合物との比較
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.
Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.
These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .
特性
CAS番号 |
832110-34-6 |
|---|---|
分子式 |
C7H13ClO3 |
分子量 |
180.63 g/mol |
IUPAC名 |
ethyl (2S,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
FMQZXQLKFZJTPZ-WDSKDSINSA-N |
異性体SMILES |
CC[C@@H]([C@@H](C(=O)OCC)Cl)O |
正規SMILES |
CCC(C(C(=O)OCC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


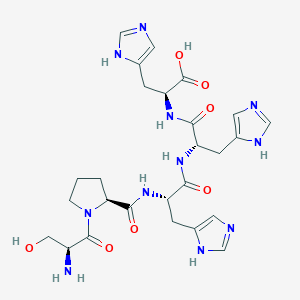
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
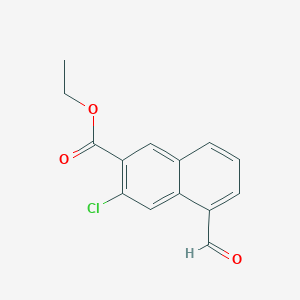
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
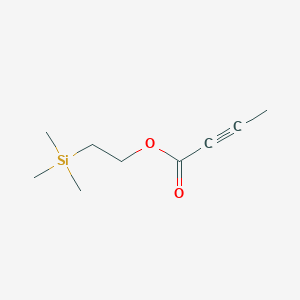
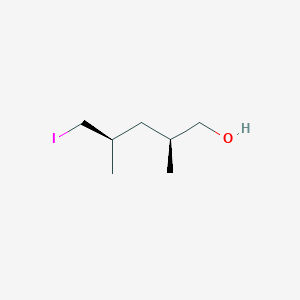
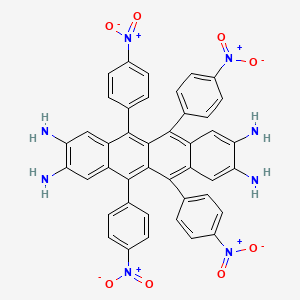
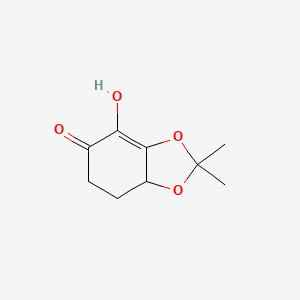
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
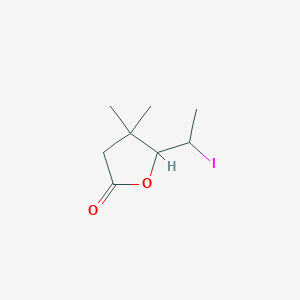
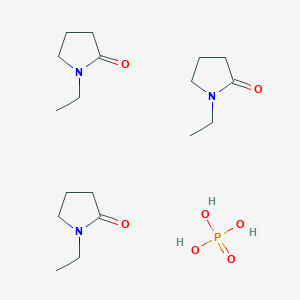
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
